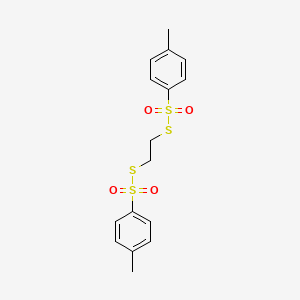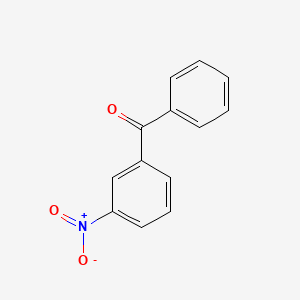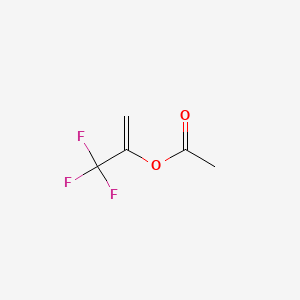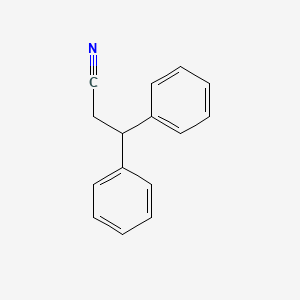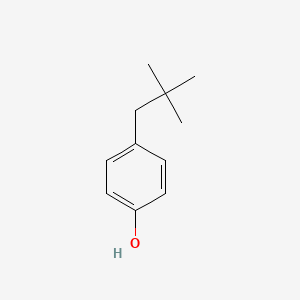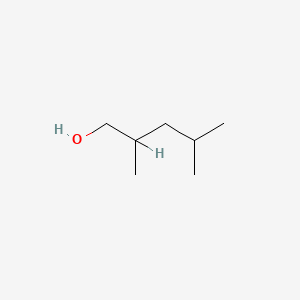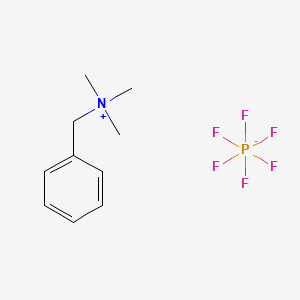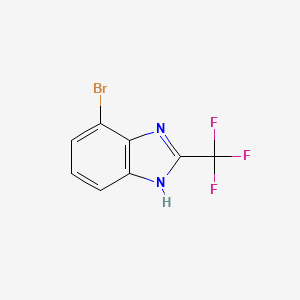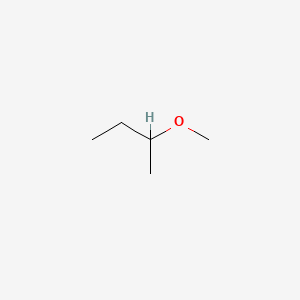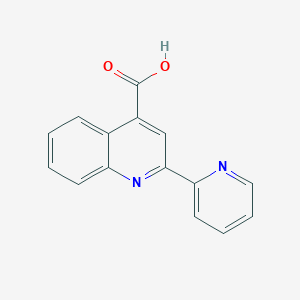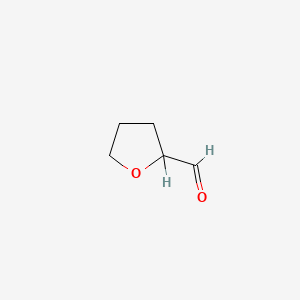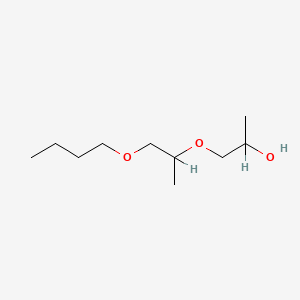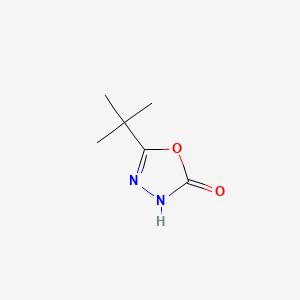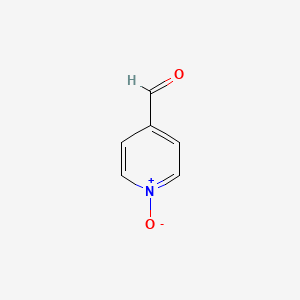acetate CAS No. 5397-14-8](/img/structure/B1329519.png)
Ethyl [(4-chlorophenyl)amino](oxo)acetate
概要
説明
“Ethyl (4-chlorophenyl)aminoacetate” is a chemical compound with the molecular formula C10H10ClNO3 . It is also known by other names such as “Ethyl 4’-chlorooxanilate”, “ethyl 2- (4-chlorophenylamino)-2-oxoacetate”, and "ethyl 2- (4-chloroanilino)-2-oxoacetate" .
Molecular Structure Analysis
The molecular structure of “Ethyl (4-chlorophenyl)aminoacetate” can be represented by the InChI code: 1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) . The Canonical SMILES representation is: CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl (4-chlorophenyl)aminoacetate” is 227.64 g/mol . It has a Hydrogen Bond Donor Count of 1 .
科学的研究の応用
Antiviral Research
Ethyl (4-chlorophenyl)aminoacetate may serve as a scaffold for developing antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . By modifying the ethyl (4-chlorophenyl)amino group, researchers can potentially create new compounds with enhanced antiviral properties.
Anti-inflammatory Studies
The structural similarity of Ethyl (4-chlorophenyl)aminoacetate to other indole derivatives suggests its potential use in anti-inflammatory research. Indole derivatives have been known to possess anti-inflammatory activities, which could be explored with this compound through pharmacological screening .
Anticancer Activity
Ethyl (4-chlorophenyl)aminoacetate could be investigated for its anticancer properties. Indole derivatives have shown promise in cancer research, with various compounds exhibiting the ability to inhibit tumor growth and proliferation . This compound could be used to synthesize new derivatives for cancer treatment studies.
Antimicrobial Applications
The compound’s potential antimicrobial activity could be another area of research. Indole derivatives are known to have antimicrobial effects, and Ethyl (4-chlorophenyl)aminoacetate could be a candidate for developing new antimicrobial agents .
Antidiabetic Research
Research into antidiabetic drugs could benefit from the exploration of Ethyl (4-chlorophenyl)aminoacetate. Its indole-related structure suggests possible applications in synthesizing compounds that could interact with biological targets relevant to diabetes management .
Neuropharmacological Investigations
Given the importance of indole derivatives in neuropharmacology, Ethyl (4-chlorophenyl)aminoacetate could be used in the synthesis of compounds targeting neurological pathways. This could lead to the development of new treatments for neurodegenerative diseases or cognitive disorders .
特性
IUPAC Name |
ethyl 2-(4-chloroanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAOXNRPSKOLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202261 | |
| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-chlorophenyl)amino](oxo)acetate | |
CAS RN |
5397-14-8 | |
| Record name | Ethyl 2-[(4-chlorophenyl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5397-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(4-chlorophenyl)-2-oxoglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

